molecular formula C16H25NO3 B6340363 tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate CAS No. 1221341-71-4

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate

Cat. No. B6340363
CAS RN: 1221341-71-4
M. Wt: 279.37 g/mol
InChI Key: XDRIGUFYNGHEEQ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate (TBPMA) is a tertiary amine that has been used in a variety of scientific research applications. It is a versatile molecule that can be used to form a variety of different compounds, which can be used in a variety of different research applications. TBPMA is also used in a variety of biochemical and physiological experiments, as well as in laboratory experiments.

Scientific Research Applications

Synthesis of Biologically Active Compounds

One notable application of tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate is in the synthesis of cryptophycin-24 (Arenastatin A), a compound with potential anticancer activity. The synthesis involves complex steps, including Noyori reduction and Frater alkylation, to set stereogenic centers critical for the biological activity of cryptophycins (Eggen et al., 2000). Similarly, its role in the asymmetric synthesis of β-amino acid derivatives, such as those used in the production of kedarcidin, showcases its importance in creating compounds with specific chiral properties (Bull et al., 2002).

Asymmetric Synthesis

The compound's utility extends to asymmetric synthesis, where it aids in the creation of stereochemically complex molecules. For instance, it has been used in the asymmetric synthesis of 3-hydroxy-2-methylpropanoic acid esters through ruthenium-catalyzed hydrogenation, demonstrating its value in producing enantiomerically pure building blocks for further chemical synthesis (Jeulin et al., 2007).

Chemical Reaction Mechanism Studies

Research involving tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate also includes studies on reaction mechanisms, such as the palladium(II) complexes formation with triazole-based N-heterocyclic carbenes. These studies provide insight into the catalytic activities and potential applications in cross-coupling reactions, important for pharmaceutical synthesis and material science (Turek et al., 2014).

properties

IUPAC Name

tert-butyl 3-[(2-methoxyphenyl)methylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-12(15(18)20-16(2,3)4)10-17-11-13-8-6-7-9-14(13)19-5/h6-9,12,17H,10-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRIGUFYNGHEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CC=C1OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate

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